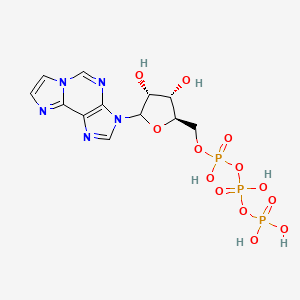
Etheno adenosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,N-6-Ethenoadenosine triphosphate. A fluorescent analog of adenosine triphosphate.
Applications De Recherche Scientifique
Enzyme Activity Measurement
Fluorescent Properties
N6-etheno-ATP has been synthesized as a highly fluorescent analog of ATP. Its fluorescence characteristics enable it to be used as a probe in enzymatic assays. The long fluorescence lifetime and sensitivity to low concentrations make N6-etheno-ATP a valuable tool for studying enzyme mechanisms and structures. For instance, it can be employed to monitor ATP-dependent reactions in real-time, providing insights into enzyme kinetics and activity under various conditions .
Case Study: Ecto-nucleotidase Activity
The utility of N6-etheno-ATP has been demonstrated in studies assessing ecto-nucleotidase activity. Research indicates that N6-etheno-ATP is metabolized by ecto-nucleotidases similarly to native ATP, allowing researchers to evaluate the activity of these enzymes in various cell types. The study revealed that N6-etheno-ATP was rapidly converted into downstream metabolites such as N6-etheno-ADP and N6-etheno-AMP, which were then analyzed using high-performance liquid chromatography (HPLC) techniques .
Metabolic Studies
Assessment of Extracellular Metabolism
N6-etheno-ATP serves as an effective substrate for studying the metabolism of adenine nucleotides by ecto-nucleotidases. Its unique structure allows researchers to trace the metabolic pathways involving ATP without interference from endogenous nucleotides. For example, studies have shown that when administered intravenously, N6-etheno-ATP is quickly metabolized in vivo, primarily yielding N6-etheno-adenine as a metabolic product. This finding highlights its potential for investigating nucleotide metabolism in physiological and pathological contexts .
Inflammation and Disease Progression
Research has also explored the role of ATP release in disease processes such as influenza infection. The presence of ATP in the lungs of infected subjects was found to promote disease progression by activating immune responses. The ability to manipulate ATP levels using analogs like N6-etheno-ATP could provide new strategies for managing inflammatory diseases .
Therapeutic Potential
Bone Formation Studies
Recent investigations into the role of ATP in bone formation have revealed that N6-etheno-ATP can stabilize amorphous calcium carbonate (ACC), facilitating its conversion into hydroxyapatite (HA), a key mineral component of bone. This stabilization process occurs through enzymatic degradation of ATP, suggesting that N6-etheno-ATP could be harnessed in therapeutic contexts for enhancing bone regeneration and repair .
Summary Table of Applications
Propriétés
Numéro CAS |
37482-17-0 |
|---|---|
Formule moléculaire |
C12H16N5O13P3 |
Poids moléculaire |
531.2 g/mol |
Nom IUPAC |
[[(2R,3S,4R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H16N5O13P3/c18-8-6(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22)/t6-,8-,9-,12?/m1/s1 |
Clé InChI |
BKQZGVPRPNNNDW-PUXKXDTASA-N |
SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES isomérique |
C1=CN2C=NC3=C(C2=N1)N=CN3C4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonymes |
epsilon ATP epsilon-ATP Ethenoadenosine Triphosphate Triphosphate, Ethenoadenosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















